5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with two 2,5-dimethyl-3-thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the cycloaddition reaction of 1,2-bis(2,5-dimethyl-3-thienyl)acetylene with thiobenzamide and certain aldehydes of the thiophene and furan series. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of the desired heterocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its photochromic properties, which could be useful in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound used as a precursor in the synthesis of 5,6-bis(2,5-dimethyl-3-thienyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione.
4-hetaryl-5,6-(2,5-dimethyl-3-thienyl)-2-phenyl-4H-1,3-thiazines: Compounds with similar structural motifs and photochromic properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrolo[2,3-d]pyrimidine and thienyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H17N3O2S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
5,6-bis(2,5-dimethylthiophen-3-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H17N3O2S2/c1-7-5-11(9(3)24-7)13-14-16(20-18(23)21-17(14)22)19-15(13)12-6-8(2)25-10(12)4/h5-6H,1-4H3,(H3,19,20,21,22,23) |
InChI Key |
QZDONUFYPQFFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(NC3=C2C(=O)NC(=O)N3)C4=C(SC(=C4)C)C |
Origin of Product |
United States |
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